An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxypyridine-3-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxypyridine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-methoxypyridine-3-acetic acid, a key building block in modern medicinal chemistry. Understanding these fundamental characteristics is paramount for its effective application in drug discovery and development, enabling informed decisions in synthesis, formulation, and analytical method development.
Chemical Identity and Structure
2-Chloro-5-methoxypyridine-3-acetic acid, with the Chemical Abstracts Service (CAS) registry number 1227499-89-9, is a substituted pyridine derivative. Its structure incorporates a chlorine atom at the 2-position, a methoxy group at the 5-position, and an acetic acid moiety at the 3-position of the pyridine ring.
Table 1: Chemical Identification of 2-Chloro-5-methoxypyridine-3-acetic acid [1]
| Identifier | Value |
| IUPAC Name | 2-(2-chloro-5-methoxy-3-pyridinyl)acetic acid |
| CAS Number | 1227499-89-9 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Canonical SMILES | COC1=CC(=C(N=C1)Cl)CC(=O)O |
| InChI Key | WATGULMCESOETJ-UHFFFAOYSA-N |
The strategic placement of the chloro, methoxy, and acetic acid groups on the pyridine scaffold imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures with potential biological activity.[2]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in both chemical and biological systems. While comprehensive experimental data for 2-Chloro-5-methoxypyridine-3-acetic acid is not extensively published, this section provides available data and outlines the established methodologies for their determination.
Table 2: Key Physicochemical Properties of 2-Chloro-5-methoxypyridine-3-acetic acid
| Property | Value | Method of Determination |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | Not available | Ebulliometer or advanced thermogravimetric analysis (TGA) |
| Solubility | Insoluble in water[1] | Equilibrium solubility shake-flask method |
| pKa | Not available | Potentiometric titration or UV-Vis spectrophotometry |
Melting Point
The melting point is a fundamental indicator of a compound's purity and lattice energy. For a crystalline solid like 2-Chloro-5-methoxypyridine-3-acetic acid, a sharp melting point range is expected.
Experimental Protocol: Melting Point Determination
A standard capillary melting point apparatus can be used. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded. For higher accuracy and to study thermal behavior, Differential Scanning Calorimetry (DSC) is the preferred method.
Solubility
Solubility is a critical parameter influencing bioavailability and formulation strategies. The presence of both a polar carboxylic acid group and a more lipophilic chloro- and methoxy-substituted pyridine ring suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent. It is reported to be insoluble in water.[1]
Experimental Protocol: Equilibrium Solubility Determination
The gold-standard "shake-flask" method is employed. An excess of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Equilibrium Solubility Determination.
Acidity (pKa)
The pKa value is a measure of the acidity of a compound. For 2-Chloro-5-methoxypyridine-3-acetic acid, there are two ionizable centers: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid is expected to be acidic, while the pyridine nitrogen can be protonated, exhibiting basic properties. The electron-withdrawing effect of the chlorine atom and the pyridine ring will influence the acidity of the carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.
Caption: Logic Diagram for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Chloro-5-methoxypyridine-3-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic, carboxylic, aliphatic, and methoxy carbons).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretching band for the carboxylic acid group.
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A sharp C=O stretching band for the carbonyl of the carboxylic acid.
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C-O stretching bands for the methoxy group and the carboxylic acid.
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C-Cl stretching vibrations.
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Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak having approximately one-third the intensity of the molecular ion peak (M).
Applications in Drug Discovery
Substituted pyridines are a prevalent scaffold in medicinal chemistry due to their ability to engage in a variety of intermolecular interactions and their favorable pharmacokinetic properties. The presence of the chloro, methoxy, and carboxylic acid functionalities on 2-Chloro-5-methoxypyridine-3-acetic acid makes it a versatile starting material for the synthesis of a diverse range of compounds.[2] It can be utilized in the development of novel anti-inflammatory and anti-cancer agents, as well as in the creation of new crop protection agents.[2]
Safety and Handling
References
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